molecular formula C13H17N3 B571643 N1-(2-Cyanobenzyl)-3-aminopiperidine CAS No. 1353254-17-7

N1-(2-Cyanobenzyl)-3-aminopiperidine

货号: B571643
CAS 编号: 1353254-17-7
分子量: 215.3
InChI 键: UMPGXWIAFSBUSD-CYBMUJFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(2-Cyanobenzyl)-3-aminopiperidine, also known as this compound, is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in stimulating insulin secretion in response to meals.

Mode of Action

The compound interacts with DPP-4, inhibiting its activity . This inhibition results in increased levels of incretin hormones, leading to enhanced insulin secretion, reduced glucagon release, and consequently, a decrease in blood glucose levels.

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to meals and stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-4, the compound prolongs the action of these hormones, leading to more effective glucose control .

Result of Action

The result of the compound’s action is improved blood glucose control. By inhibiting DPP-4 and enhancing the action of incretin hormones, it promotes insulin secretion and reduces glucagon release, leading to lower blood glucose levels .

生物活性

N1-(2-Cyanobenzyl)-3-aminopiperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of inflammation and metabolic disorders. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyanobenzyl group at the nitrogen atom. This structural modification is significant as it influences the compound's interaction with biological targets.

The compound has been studied for its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor , which is crucial in managing type 2 diabetes. DPP-4 is an enzyme that deactivates incretin hormones, which help regulate glucose metabolism. By inhibiting DPP-4, this compound can enhance insulin secretion and improve glycemic control.

In Vitro Studies

Research indicates that this compound exhibits potent DPP-4 inhibitory activity. In one study, it was reported that a related compound with the cyanobenzyl moiety showed IC50 values comparable to established DPP-4 inhibitors like alogliptin, indicating strong potential for therapeutic use in diabetes management .

In Vivo Studies

In vivo experiments demonstrated that administration of this compound at doses of 3 and 10 mg/kg resulted in over 80% inhibition of plasma DPP-4 activity within two hours post-administration, suggesting a rapid onset of action. The effects were sustained for up to six hours, indicating potential for long-lasting therapeutic effects .

Case Studies

Case Study 1: Diabetes Management

A study involving diabetic mice treated with this compound showed significant improvements in blood glucose levels compared to control groups. The compound's ability to enhance insulin secretion was linked to its DPP-4 inhibitory properties, making it a candidate for further clinical trials in diabetes therapy.

Case Study 2: Inflammatory Response

Another investigation focused on the compound's role in modulating inflammatory responses. It was found to inhibit IL-1β release from LPS/ATP-stimulated macrophages, suggesting an anti-inflammatory mechanism that could be beneficial in treating conditions characterized by chronic inflammation .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Study TypeFindingsReference
In VitroStrong DPP-4 inhibition (IC50 comparable to alogliptin)
In Vivo>80% DPP-4 inhibition at 3 and 10 mg/kg doses; sustained effect for 6 hours
Anti-inflammatoryInhibition of IL-1β release in macrophages

属性

IUPAC Name

2-[(3-aminopiperidin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-8-11-4-1-2-5-12(11)9-16-7-3-6-13(15)10-16/h1-2,4-5,13H,3,6-7,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPGXWIAFSBUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。